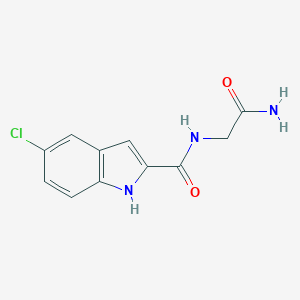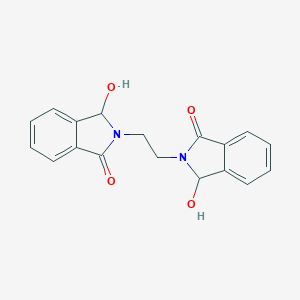![molecular formula C18H19NO4 B276985 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid, also known as BOPA, is a chemical compound that belongs to the family of amino acids. BOPA has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid involves the inhibition of specific enzymes involved in cell proliferation. 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides. By inhibiting this enzyme, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can prevent the growth of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can inhibit the growth of cancer cells and other rapidly dividing cells. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to have antibacterial and antiviral activity. However, further studies are needed to determine the full extent of these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid. One potential direction is the development of more efficient synthesis methods that can increase the yield of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid. In addition, further studies are needed to determine the full extent of 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid's biochemical and physiological effects. Finally, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid's potential as a drug candidate for the treatment of cancer and other diseases should be further investigated through preclinical and clinical trials.
Métodos De Síntesis
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-(benzyloxy)aniline with ethyl 3-oxopentanoate, followed by the removal of the benzyl protecting group using hydrogenation. The final product is obtained by the reaction of the resulting amine with succinic anhydride. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been investigated as a potential drug candidate for the treatment of cancer and other diseases. 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In addition, 5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid has been studied for its potential applications in the development of novel antibiotics and antiviral agents.
Propiedades
Fórmula molecular |
C18H19NO4 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(7-4-8-18(21)22)19-15-9-11-16(12-10-15)23-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)(H,21,22) |
Clave InChI |
QHWQEQFCGHLBRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B276902.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)